molecular formula C15H16N2O B14332775 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 103110-78-7

6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14332775
CAS No.: 103110-78-7
M. Wt: 240.30 g/mol
InChI Key: OZSIOORGQIYOOD-UHFFFAOYSA-N
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Description

6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of quinomethanes, which are derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-amino-4,5-dimethylaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating the reactants in a solvent such as toluene at elevated temperatures, often with the addition of a catalyst like piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone
  • 2,4-Dibromo-6-[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
  • 2-Methoxy-4-[(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone

Uniqueness

What sets 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is its specific substitution pattern and the presence of the amino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103110-78-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-[(2-amino-4,5-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H16N2O/c1-10-7-13(16)14(8-11(10)2)17-9-12-5-3-4-6-15(12)18/h3-9,18H,16H2,1-2H3

InChI Key

OZSIOORGQIYOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=CC2=CC=CC=C2O)N

Origin of Product

United States

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